(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexane ring substituted with a 4-fluorobenzoyl group and a carboxylate group, making it a valuable subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 4-fluorobenzoic acid.
Formation of Intermediate: The cyclohexane is first converted into a cyclohexanone derivative through oxidation.
Benzoylation: The cyclohexanone derivative undergoes a Friedel-Crafts acylation reaction with 4-fluorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the 4-fluorobenzoylcyclohexanone intermediate.
Reduction and Esterification: The intermediate is then reduced to the corresponding alcohol, followed by esterification with a suitable carboxylating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzoic acid derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylate
- (1S,2R)-2-(4-methylbenzoyl)cyclohexane-1-carboxylate
- (1S,2R)-2-(4-nitrobenzoyl)cyclohexane-1-carboxylate
Uniqueness
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable subject for research and application.
Properties
Molecular Formula |
C14H14FO3- |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(1S,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/p-1/t11-,12+/m1/s1 |
InChI Key |
RCCIJJKDNJBQIL-NEPJUHHUSA-M |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)[O-] |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.